![molecular formula C13H19N3O4S B5461896 N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide](/img/structure/B5461896.png)
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Wirkmechanismus
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by inhibiting specific kinases involved in cellular signaling pathways that promote cancer cell growth and survival. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. By inhibiting these kinases, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a selective inhibitory effect on BTK and ITK kinases, which are involved in the activation and proliferation of cancer cells. Inhibition of these kinases leads to decreased cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have an immunomodulatory effect, enhancing the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its selectivity for specific kinases involved in cancer cell growth and survival. This selectivity allows for targeted inhibition of cancer cells, reducing the risk of off-target effects. However, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another area of research is the development of combination therapies that incorporate N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and its potential use in other diseases beyond cancer.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3-methoxybenzoyl chloride with piperazine to form 3-methoxyphenylpiperazine. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The synthesis process has been optimized to yield high purity and high-quality product.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of various kinases involved in cancer cell growth and survival. N-(3-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-4-11(10-12)14-13(17)15-6-8-16(9-7-15)21(2,18)19/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMUMRGEZTJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.